molecular formula C11H15NO3 B2922325 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone CAS No. 924868-94-0

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone

Cat. No.: B2922325
CAS No.: 924868-94-0
M. Wt: 209.245
InChI Key: IUUBPSBZCWWBRA-UHFFFAOYSA-N
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Description

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone is a substituted acetophenone derivative featuring a 2,4-dihydroxyphenyl core modified with a dimethylaminomethyl group at the 3-position. This structural motif confers unique physicochemical and biological properties. Crystallographic studies reveal that derivatives with similar substituents adopt multiple conformations in the solid state, influencing packing efficiency and stability .

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(13)8-4-5-10(14)9(11(8)15)6-12(2)3/h4-5,14-15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBPSBZCWWBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone involves several steps. One common method includes the reaction of 3-(dimethylamino)methylphenol with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to related ethanone derivatives and chalcones (1,3-diarylprop-2-en-1-ones) with functional groups that modulate bioactivity. Key structural analogs include:

Compound Name Structural Features Biological Activity Reference
1-(3,4-Dihydroxyphenyl)ethanone Lacks dimethylaminomethyl group; simpler dihydroxy substitution Antioxidant, enzyme inhibition (e.g., tyrosinase)
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one Chalcone backbone with hydroxyl groups Anti-inflammatory, antimicrobial
TAK-385 Thienopyrimidine core with dimethylaminomethyl and difluorobenzyl groups GnRH antagonist, reduced CYP450 inhibition
3-(4-Aminophenyl)-4-oxothiazolidin-2-yl derivatives Nitroindolinone with dimethylaminomethyl group Antimicrobial, anticancer (potent in vitro activity)
1-(4-(tert-Butyl)phenyl)ethanone Hydrophobic tert-butyl substituent Industrial solvent, limited bioactivity

Pharmacological and Functional Differences

  • Antioxidant Activity: The dihydroxy groups in 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone enable radical scavenging, akin to 1-(3,4-dihydroxyphenyl)ethanone . However, the dimethylaminomethyl group may enhance membrane permeability compared to simpler analogs.
  • Receptor Binding: The dimethylamino group is critical in antagonists like TAK-385, where it improves binding to GnRH receptors .
  • Antimicrobial Activity: Nitroindolinone derivatives with dimethylaminomethyl groups (e.g., compound 6 in ) show potent activity, but the target compound’s hydroxyl-rich structure may favor different microbial targets.

Physicochemical Properties

  • Solubility : The dihydroxy groups enhance water solubility compared to tert-butyl-substituted analogs (e.g., ).

Q & A

Q. What are the established synthetic routes for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone?

The synthesis typically involves multi-step reactions starting from aromatic precursors. For example:

  • Step 1 : Condensation of 2,4-dihydroxyacetophenone with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.
  • Step 2 : Protection of hydroxyl groups (e.g., using benzyl or methyl groups) to prevent undesired side reactions during acylation .
  • Step 3 : Friedel-Crafts acylation or Claisen-Schmidt condensation to form the ethanone backbone, followed by deprotection . Key variables include solvent choice (ethanol, THF), catalyst (AlCl₃ for Friedel-Crafts), and temperature control (reflux conditions).

Q. How is the compound characterized spectroscopically to confirm its structure?

Standard characterization methods include:

  • NMR : Compare chemical shifts of aromatic protons (δ 6.0–7.5 ppm for dihydroxyphenyl) and dimethylamino protons (δ 2.2–2.8 ppm) .
  • IR : Identify O–H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C–N (~1250 cm⁻¹) .
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical molecular weight (C₁₁H₁₅NO₃: 209.24 g/mol) . Cross-reference databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the dihydroxyphenyl ring?

To enhance regioselectivity:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block reactive hydroxyls, directing substitution to the para position .
  • Catalytic Systems : Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and reduce side reactions . Monitor reaction progress via TLC or HPLC to adjust conditions dynamically.

Q. How can computational models predict biological activity or pharmacokinetic properties?

Use QSAR/QSPR models to correlate structural features (e.g., logP, H-bond donors) with activity:

  • Molecular Docking : Simulate interactions with target receptors (e.g., kinases, GPCRs) using software like AutoDock .
  • ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity based on substituent effects (e.g., hydroxyl groups improve solubility but reduce BBB penetration) . Validate predictions with in vitro assays (e.g., enzyme inhibition assays for IC₅₀ determination) .

Q. How should researchers address contradictory biological activity data in literature?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls .
  • Purity Issues : Verify compound purity (>95% via HPLC) and confirm absence of tautomers or degradation products .
  • Structural Analogues : Compare data with similar compounds (e.g., 1-(3,4-dihydroxyphenyl) derivatives) to identify substituent-specific trends .

Q. What advanced techniques resolve challenges in scaling up synthesis?

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., acylation) and reduce reaction times .
  • Microwave-Assisted Synthesis : Enhance yields in condensation steps by accelerating kinetics .
  • Green Chemistry : Replace toxic solvents (e.g., CCl₄) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across experimental replicates .

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